Lead dilinoleate

Description

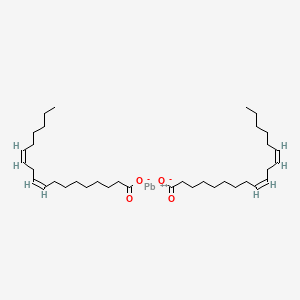

Lead dilinoleate (CAS 33627-12-2) is a lead(II) salt of dilinoleic acid, a compound formed by the reaction of lead with linoleic acid derivatives. It is categorized as a non-essential metal compound and is subject to strict regulatory restrictions due to lead's inherent toxicity. For instance, its permissible concentration in products is capped at 0.1% under global chemical regulations .

Properties

CAS No. |

33627-12-2 |

|---|---|

Molecular Formula |

C36H62O4Pb |

Molecular Weight |

766 g/mol |

IUPAC Name |

lead(2+);(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C18H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |

InChI Key |

DGTMIDXVFLADCI-GRVYQHKQSA-L |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead dilinoleate can be synthesized through the reaction of lead(II) acetate with dilinoleic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{Pb(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Pb(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents. This can lead to the formation of lead oxides and other degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of lead metal and linoleic acid derivatives.

Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions, forming new metal dilinoleates.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Metal salts such as zinc chloride, copper sulfate.

Major Products Formed:

Oxidation: Lead oxides (PbO, PbO2) and oxidized linoleic acid derivatives.

Reduction: Lead metal and reduced linoleic acid derivatives.

Substitution: New metal dilinoleates (e.g., zinc dilinoleate, copper dilinoleate).

Scientific Research Applications

Lead dilinoleate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity and its impact on cellular processes.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its heavy metal content.

Industry: Widely used in the production of lubricants, coatings, and as a stabilizer in plastics and rubber.

Mechanism of Action

The mechanism by which lead dilinoleate exerts its effects is primarily through its interaction with cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The molecular targets include thiol groups in proteins, which are particularly susceptible to lead binding.

Comparison with Similar Compounds

Dialkyl Dimer Dilinoleates (e.g., Diisopropyl Dimer Dilinoleate)

Structural Differences :

- Lead dilinoleate: A metal carboxylate with lead(II) coordinated to two linoleate anions.

- Dialkyl dimer dilinoleates: Esters formed by reacting dimerized linoleic acid with alcohols (e.g., isostearyl, isopropyl). These lack heavy metals and have branched alkyl chains .

Functional Differences :

- Applications: this compound: No reported use in consumer products due to toxicity. Dialkyl dimer dilinoleates: Widely used in cosmetics (e.g., lipsticks, foundations) as emollients and skin conditioners at concentrations up to 53% .

- Safety Profile: this compound: Restricted due to systemic toxicity risks, including neurotoxicity and reproductive harm . Dialkyl dimer dilinoleates: Deemed safe by the Cosmetic Ingredient Review (CIR) Expert Panel.

Glycerin 1,3-Dilinoleate

Structural Differences :

- A glycerol ester with linoleic acid at positions 1 and 3, contrasting with this compound’s inorganic coordination.

Functional Differences :

- Applications: Found naturally in plants (e.g., Codonopsis nervosa) and used in pharmaceuticals for lipid-based formulations .

- Safety: Biodegradable and non-toxic, unlike this compound .

Performance and Regulatory Comparison

Table 1: Key Properties of this compound vs. Dialkyl Dimer Dilinoleates

Table 2: Regulatory Status

| Compound | Regulatory Restrictions | Key References |

|---|---|---|

| This compound | Banned/restricted in consumer products (0.1% limit) | |

| Dialkyl dimer dilinoleates | Approved for cosmetic use (CIR, EU compliant) |

Mechanistic Insights

- In contrast, dialkyl dimer dilinoleates’ high hydrophobicity (logP 17.7) confines them to the skin surface, minimizing bioavailability .

- Environmental Impact : Lead compounds persist in ecosystems and bioaccumulate, whereas dialkyl esters are metabolized or hydrolyzed into benign components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.